![molecular formula C18H16N4O5S3 B2434617 N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 361480-42-4](/img/structure/B2434617.png)
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has been shown to have inhibitory effects on various kinases, including BTK, ITK, and JAK3.
Scientific Research Applications
Thiazole Derivatives in Antimicrobial Research
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound involving a thiazole ring, a sulfur-nitrogen-containing heterocycle. Thiazole derivatives are known for their diverse biological activities. For instance, some thiazole derivatives exhibit significant antimicrobial properties. They have been reported to show activity against both gram-positive and gram-negative bacterial species, as well as antifungal effects against species like Candida albicans and Aspergillus niger (Chawla, 2016).
QSAR Studies and Molecular Orbital Theory
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on derivatives of thiazoles. These studies use methods like semiempirical molecular orbital theory and density functional theory to predict and understand the structure-activity relationship of these compounds. Such research is crucial in designing molecules with desired biological activities (Al-Masoudi, Salih, & Al-Soud, 2011).
Applications in Cancer Research
Compounds containing thiazole moieties have also been studied for their anticancer properties. Various synthesized thiazole derivatives have shown promising anticancer activities against several cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).
Development of Polymeric Materials
Thiazole derivatives have been utilized in the synthesis of polymeric materials, such as poly(amide-imide)s. These polymers exhibit unique properties due to the incorporation of the thiazole ring, making them suitable for various applications (Mallakpour & Ahmadizadegan, 2013).
Role in Supramolecular Chemistry
In supramolecular chemistry, thiazole derivatives have been explored as gelators. The gelation behavior and the influence of non-covalent interactions, like methyl functionality and S⋯O interaction, have been a subject of interest (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S3/c23-17(12-3-5-14(6-4-12)30(26,27)21-7-1-2-8-21)20-18-19-15(11-29-18)16-9-13(10-28-16)22(24)25/h3-6,9-11H,1-2,7-8H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLYXRPKDCKADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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